17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol
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Overview
Description
17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Role in Steroid Hormone Regulation
The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are crucial enzymes in the regulation of steroid hormones such as estrogens and androgens. These enzymes are involved in the catalysis of 17-ketosteroids to 17beta-hydroxysteroids and vice versa, using NAD(P)H or NAD(P)+ as a cofactor. This enzymatic activity is significant in various tissues, not only in primary steroidogenic organs like the testis, ovary, and placenta but also in peripheral intracrine tissues. The selective substrate affinity and the specific tissue distribution of different 17beta-HSD isoforms imply a complex regulation mechanism within the steroid hormone biosynthesis pathways. Compounds that can modulate the activity of these enzymes, potentially including derivatives like 17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol, may have significant implications for therapeutic applications aimed at controlling hormone-sensitive pathologies (Poirier, 2003).
Therapeutic Potential
Inhibitors of 17beta-HSDs, by modulating the final steps of sex steroid biosynthesis, can influence the concentrations of estrogens and androgens in the body. This modulation is of particular interest for therapeutic purposes, such as in the treatment of hormone-sensitive cancers (e.g., breast, ovarian, prostate) and conditions like benign prostatic hyperplasia, acne, and hirsutism. The development of selective inhibitors targeting specific 17beta-HSD isoforms could enable more precise therapeutic interventions with reduced side effects (Poirier, 2009).
properties
CAS RN |
6956-93-0 |
---|---|
Product Name |
17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol |
Molecular Formula |
C23H39NO3 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[bis(2-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H39NO3/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(24(11-13-25)12-14-26)23(19,2)10-8-20(18)22/h3,17-21,25-27H,4-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
IEQZBQLFRAVFHT-FQJIPJFPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCO)CCO)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES |
CC12CCC3C(C1CCC2N(CCO)CCO)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2N(CCO)CCO)CC=C4C3(CCC(C4)O)C |
Other CAS RN |
6956-93-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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